molecular formula C10H8N4O5 B11489923 5-(1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole

5-(1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B11489923
M. Wt: 264.19 g/mol
InChI Key: JPFYJENBZNJCOY-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a complex organic compound that features a benzodioxole moiety linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Nitration: The benzodioxole derivative is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Triazole Formation: The nitrated benzodioxole is reacted with hydrazine and an appropriate aldehyde to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used but may include various substituted triazoles.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2H-1,3-Benzodioxol-5-yloxy)-1-methyl-3-nitro-1H-1,2,4-triazole is unique due to its combination of a benzodioxole moiety with a triazole ring and a nitro group

Properties

Molecular Formula

C10H8N4O5

Molecular Weight

264.19 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yloxy)-1-methyl-3-nitro-1,2,4-triazole

InChI

InChI=1S/C10H8N4O5/c1-13-10(11-9(12-13)14(15)16)19-6-2-3-7-8(4-6)18-5-17-7/h2-4H,5H2,1H3

InChI Key

JPFYJENBZNJCOY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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